Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLEEZMVYPFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857102 | |
| Record name | Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-70-8 | |
| Record name | Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Cyclization and Carbamate Protection
This method, inspired by the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves seven steps modified to incorporate the benzyl carbamate group:
-
Ethyl Malonate Activation : Ethyl malonate is reacted in ethanol at 25–80°C for 5 hours to yield a diester intermediate.
-
Reduction with Lithium Borohydride : The diester is reduced in tetrahydrofuran (THF) at 0–70°C for 2.5 hours, producing a diol.
-
Tosylation with p-Toluenesulfonyl Chloride : The diol undergoes tosylation in dichloromethane (DCM) at 25°C for 12 hours, forming a ditosylate.
-
Ring Closure with Cesium Carbonate : The ditosylate is cyclized in acetonitrile at 25–90°C for 3 hours, yielding the spiro intermediate.
-
Magnesium-Mediated Reduction : Magnesium chips in methanol reduce the spiro intermediate at 25–80°C for 1 hour.
-
Benzyl Carbamate Formation : The amine is protected using benzyl chloroformate in DCM at 25°C for 12 hours.
-
Final Deprotection (Optional) : Palladium-carbon-catalyzed hydrogenolysis in methanol at 25°C for 3 hours removes protecting groups if required.
Key Modifications :
Route 2: Multi-Component Coupling Approach
Derived from azaspiro compound synthesis in WO2018153312A1, this route emphasizes modular assembly:
-
Spiro Core Construction : A copper-zinc reagent mediates the coupling of trichloroacetyl chloride with a preformed enolate, forming the spiro skeleton.
-
Azide Introduction : Sodium azide displaces a mesylate group at 60°C for 6 hours.
-
Catalytic Hydrogenation : Palladium carbon and hydrogen reduce the azide to an amine.
-
Benzylation : Benzyl chloroformate reacts with the amine in the presence of triethylamine, yielding the target compound.
Advantages :
-
Avoids harsh reducing agents (e.g., lithium borohydride) by employing catalytic hydrogenation.
-
Modular steps allow for late-stage diversification.
Comparative Analysis of Synthetic Methods
Route 1 offers robustness for bulk synthesis but involves hazardous reductants. Route 2 provides higher yields and flexibility but demands transition-metal catalysts.
Optimization Strategies for Industrial Feasibility
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .
Scientific Research Applications
Chemistry
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate serves as a building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anticancer Activity: Preliminary investigations have shown that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Medicine
The compound is being investigated for its role in drug development:
- Drug Design: Its unique structure makes it a candidate for designing spirocyclic drugs that can target specific biological pathways.
- Potential Therapeutics: Ongoing research aims to explore its efficacy against diseases such as Alzheimer's and other neurodegenerative conditions.
Industry
In industrial applications, this compound is utilized for:
- Specialty Chemicals Production: It serves as a precursor in the synthesis of various specialty chemicals.
- Material Science: Its properties make it suitable for developing new materials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazaspiro[4.5]decane scaffold is versatile, with modifications to the ester group or spiro ring size significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Ester Group Variations :
- The benzyl ester (1086394-70-8) offers ease of deprotection under catalytic hydrogenation, making it suitable for stepwise synthesis .
- tert-Butyl esters (e.g., 236406-61-4) provide enhanced stability under acidic conditions, ideal for protecting amines during multi-step reactions .
Spiro Ring Modifications: Enlarging the spiro ring from [3.5] to [4.5] (e.g., 236406-55-6 vs. The oxo-substituted analog (1160246-73-0) introduces a hydrogen-bond acceptor, which may enhance solubility and metabolic stability .
Safety and Handling :
- While the benzyl derivative (1086394-70-8) has moderate toxicity (H302, H315), its tert-butyl counterpart (236406-61-4) shares similar hazards (H315-H319-H335) but requires refrigeration (2–8°C) for long-term storage .
Synthetic Utility :
- The dioxaspiro analog (412025-07-1, ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate) replaces nitrogen with oxygen, altering electronic properties and limiting use in nitrogen-rich pharmacophores .
Biological Activity
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.35 g/mol. The compound features two nitrogen atoms integrated into a spirocyclic framework, which contributes to its biological activity and interaction with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For example, it interacts with receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can have therapeutic implications in neurodegenerative diseases and certain cancers .
- Binding Interactions : The compound binds to the active sites of target proteins, altering their activity and influencing downstream signaling pathways. This mechanism underlies its potential as a therapeutic agent in various diseases characterized by dysregulated cell death processes.
Anticancer Properties
Research indicates that this compound has notable anticancer properties:
- In vitro Studies : In cellular assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
- Case Studies : In studies involving human-derived cancer cells, treatment with the compound resulted in reduced viability and increased markers of apoptosis. For instance, one study reported an IC50 value indicating effective inhibition of cancer cell growth at nanomolar concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In vitro Efficacy : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 430 ± 1.1 | Moderate anticancer activity | |
| Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | 551 ± 1.6 | Lower efficacy than Benzyl variant | |
| Benzyl (5S)-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate | 452 ± 0.9 | Comparable anticancer properties |
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its multifaceted biological activities and mechanisms of action. Ongoing studies are needed to elucidate its full therapeutic potential and to optimize its structure for enhanced efficacy and specificity against targeted diseases.
Future research should focus on:
- In vivo Studies : To validate the efficacy observed in vitro and assess the pharmacokinetics and safety profiles.
- Mechanistic Studies : To further explore the pathways influenced by the compound and identify additional molecular targets.
By expanding our understanding of this compound's biological activity, we can better position it within the landscape of therapeutic agents for cancer and other diseases characterized by abnormal cell death or growth.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, and how can its purity be validated? A: The compound is typically synthesized via Pd-catalyzed coupling reactions or spirocyclic ring formation strategies, as seen in structurally related azaspiro compounds . Key steps include protecting group strategies (e.g., tert-butyl or benzyl carboxylates) and cyclization under controlled conditions. Purity validation requires HPLC (reversed-phase C18 column, acetonitrile/water gradient) coupled with mass spectrometry (MS) for molecular weight confirmation (CHNO, MW 274.36) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to confirm spirocyclic geometry and absence of regioisomers.
Basic Hazard Mitigation and Handling
Q: What are the critical safety protocols for handling this compound in laboratory settings? A: The compound is classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Mandatory personal protective equipment (PPE) includes nitrile gloves, EN 166-certified goggles, and N100/P3 respirators when dust formation is possible. Work should occur in a fume hood with secondary containment. Spills require inert adsorption (e.g., sand) and disposal as hazardous waste per local regulations .
Advanced Stability and Reactivity
Q: How does the compound’s stability vary under different storage conditions, and what decomposition products are observed? A: While the compound is stable at 2–8°C in sealed containers , thermal decomposition above 150°C generates toxic fumes (CO, CO, NO) . Hydrolytic stability studies in aqueous buffers (pH 1–13) are recommended to assess susceptibility to ester cleavage. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can model long-term storage behavior. LC-MS monitoring is critical to detect degradation products like 2,7-diazaspiro[4.5]decane or benzyl alcohol derivatives.
Advanced Method Development for Biological Studies
Q: What strategies optimize solubility and bioavailability for in vitro assays targeting azaspiro scaffolds? A: Solubility enhancement requires co-solvents (DMSO ≤1% v/v) or micellar systems (e.g., Cremophor EL). LogP calculations (estimated 2.1–2.5) suggest moderate lipophilicity, necessitating permeability assays (e.g., Caco-2 monolayers) . For receptor-binding studies, radiolabeling (³H or ¹⁴C) at the benzyl or carboxylate positions can track pharmacokinetics. Metabolic stability in liver microsomes (human/rodent) should assess esterase-mediated hydrolysis rates.
Data Contradictions and Literature Gaps
Q: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)? A: Physical data gaps (e.g., melting point, vapor pressure) necessitate experimental determination via differential scanning calorimetry (DSC) for thermal profiles and shake-flask methods for solubility. Conflicting toxicity data require in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve uncertainties. Cross-referencing related compounds (e.g., tert-butyl analogs ) can provide predictive insights.
Advanced Applications in Medicinal Chemistry
Q: What role does the diazaspiro[4.5]decane core play in drug design, and how is it functionalized? A: The spirocyclic core is a privileged scaffold in CNS therapeutics due to its conformational rigidity and ability to mimic peptide turn structures . Functionalization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
